di-n-Amyl disulfide
CAS No.: 112-51-6
Cat. No.: VC21014407
Molecular Formula: C10H22S2
Molecular Weight: 206.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112-51-6 |
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Molecular Formula | C10H22S2 |
Molecular Weight | 206.4 g/mol |
IUPAC Name | 1-(pentyldisulfanyl)pentane |
Standard InChI | InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 |
Standard InChI Key | YSQZSPCQDXHJDJ-UHFFFAOYSA-N |
SMILES | CCCCCSSCCCCC |
Canonical SMILES | CCCCCSSCCCCC |
Introduction
Chemical Structure and Basic Properties
Di-n-Amyl disulfide is an organic compound belonging to the disulfide family, with the molecular formula C10H22S2 and a molecular weight of approximately 206.4 g/mol. The structure consists of two pentyl (amyl) chains connected by a disulfide (-S-S-) bond, which is responsible for many of its chemical reactions and applications. This disulfide linkage contributes to the compound's ability to form cross-links and participate in redox reactions, making it valuable in various chemical processes.
The compound exists as a clear liquid at room temperature, with a color ranging from colorless to yellow or orange depending on its purity and storage conditions . It possesses a distinctive odor with a remarkably low odor threshold of 0.015 ppm, indicating its strong olfactory presence even in minute quantities .
Physical and Chemical Properties
Di-n-Amyl disulfide exhibits specific physical and chemical characteristics that determine its behavior in various applications. The following table summarizes the key physical properties of this compound:
Property | Value |
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Molecular Formula | C10H22S2 |
Molecular Weight | 206.41 g/mol |
Physical State | Clear liquid |
Color | Colorless to Yellow to Orange |
Melting Point | -58.99°C |
Boiling Point | 142°C at 17 mmHg |
Density | 0.93 g/cm³ |
Refractive Index | 1.4890-1.4920 |
Odor Threshold | 0.015 ppm |
The chemical reactivity of di-n-Amyl disulfide is primarily governed by its disulfide bond, which can undergo cleavage under reducing conditions to form corresponding thiols. This reversible redox behavior makes it particularly useful in various chemical reactions and biological systems where sulfur-based interactions play a crucial role.
Nomenclature and Identification
Synonyms and Alternative Names
Di-n-Amyl disulfide is known by several synonyms in chemical literature and commercial contexts:
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Diamyl disulfide
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N-Amyl disulfide
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Pentyl disulfide
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Dipentyl disulfide
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Diamyl persulfide
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Dipentyldisulphide
These various names reflect different naming conventions and historical terminology in the chemical literature, but all refer to the same compound.
CAS Number Discrepancy
Applications in Research and Industry
Di-n-Amyl disulfide has demonstrated significant versatility in both research and industrial applications, primarily due to its unique chemical structure and reactivity profile.
Chemical Synthesis Applications
The compound serves as an important intermediate in the synthesis of various sulfur-containing organic compounds. Its disulfide linkage provides a valuable functional group that can be manipulated through reduction, oxidation, or nucleophilic substitution reactions to create more complex molecular structures. These synthetic pathways are particularly relevant in pharmaceutical research, agrochemical development, and specialty chemical production.
Industrial Applications
In industrial contexts, di-n-Amyl disulfide finds applications in several important areas:
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Rubber and Polymer Production: The compound is utilized in the production of rubber and other polymers due to its ability to form cross-links, which enhance the mechanical properties and chemical resistance of the final products.
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Lubricant Additives: Its stabilizing properties make it valuable as an additive in lubricants, where it can help reduce friction, wear, and oxidation.
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Fuel Additives: Di-n-Amyl disulfide is used as a stabilizer in certain fuel formulations, contributing to improved performance and reduced degradation during storage.
Biological Activities and Research Findings
Research into the biological activities of di-n-Amyl disulfide has revealed several potential applications in the biomedical and agricultural fields.
Antimicrobial Properties
Studies indicate that di-n-Amyl disulfide exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. This property suggests potential applications in antimicrobial formulations, preservatives, and disinfectants.
Antifungal Effects
In addition to its antibacterial activity, di-n-Amyl disulfide has demonstrated antifungal properties against several fungal species. This activity could be valuable in agricultural applications for crop protection or in medical contexts for treating fungal infections.
Comparative Analysis with Similar Disulfide Compounds
Understanding di-n-Amyl disulfide in the context of related compounds provides valuable insights into structure-function relationships in this chemical class.
Reactivity Patterns
The reactivity of disulfide compounds is significantly influenced by the nature of the groups attached to the sulfur atoms. Di-n-Amyl disulfide's moderate chain length places it in an intermediate position in terms of reactivity when compared to shorter-chain disulfides (which tend to be more reactive) and longer-chain derivatives (which often show increased lipophilicity but decreased reactivity).
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